molecular formula C14H19NO4 B044669 (S)-N-Boc-3-Amino-3-phenylpropanoic acid CAS No. 103365-47-5

(S)-N-Boc-3-Amino-3-phenylpropanoic acid

Cat. No.: B044669
CAS No.: 103365-47-5
M. Wt: 265.3 g/mol
InChI Key: JTNQFJPZRTURSI-NSHDSACASA-N
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Description

(S)-N-Boc-3-Amino-3-phenylpropanoic acid is a chiral compound widely used in organic synthesis and pharmaceutical research. The compound features a phenyl group attached to a propanoic acid backbone, with an amino group protected by a tert-butoxycarbonyl (Boc) group. This protection is crucial for preventing unwanted reactions during synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-N-Boc-3-Amino-3-phenylpropanoic acid typically involves the following steps:

    Starting Material: The synthesis begins with (S)-3-Amino-3-phenylpropanoic acid.

    Protection of the Amino Group: The amino group is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature.

    Purification: The product is purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar steps but on a larger scale. The process involves:

    Bulk Synthesis: Large quantities of starting materials and reagents are used.

    Continuous Flow Reactors: These reactors ensure efficient mixing and reaction control.

    Automated Purification: Techniques like high-performance liquid chromatography (HPLC) are employed for large-scale purification.

Chemical Reactions Analysis

Types of Reactions

(S)-N-Boc-3-Amino-3-phenylpropanoic acid undergoes various chemical reactions, including:

    Deprotection: Removal of the Boc group using acids like trifluoroacetic acid.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

    Coupling Reactions: The compound can be used in peptide coupling reactions with reagents like carbodiimides.

Common Reagents and Conditions

    Deprotection: Trifluoroacetic acid in dichloromethane.

    Substitution: Nucleophiles like alkyl halides in the presence of a base.

    Coupling: Carbodiimides such as N,N’-dicyclohexylcarbodiimide (DCC) in anhydrous conditions.

Major Products

    Deprotected Amino Acid: (S)-3-Amino-3-phenylpropanoic acid.

    Substituted Derivatives: Various substituted amino acids depending on the nucleophile used.

    Peptides: When used in peptide synthesis, the major products are peptides with the desired sequence.

Scientific Research Applications

(S)-N-Boc-3-Amino-3-phenylpropanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis.

    Biology: Employed in the synthesis of biologically active molecules.

    Medicine: Utilized in the development of pharmaceutical compounds.

    Industry: Applied in the production of fine chemicals and intermediates.

Mechanism of Action

The mechanism of action of (S)-N-Boc-3-Amino-3-phenylpropanoic acid depends on its use. In peptide synthesis, it acts as a protected amino acid, preventing unwanted side reactions. The Boc group is removed under acidic conditions, revealing the free amino group for further reactions.

Comparison with Similar Compounds

Similar Compounds

    ®-N-Boc-3-Amino-3-phenylpropanoic acid: The enantiomer of the compound.

    N-Boc-3-Amino-3-phenylpropanoic acid: Without stereochemical specification.

    N-Boc-3-Amino-3-(4-methoxyphenyl)propanoic acid: A derivative with a methoxy group on the phenyl ring.

Uniqueness

(S)-N-Boc-3-Amino-3-phenylpropanoic acid is unique due to its specific stereochemistry, which is crucial for applications in asymmetric synthesis and the development of chiral pharmaceuticals.

Properties

IUPAC Name

(3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO4/c1-14(2,3)19-13(18)15-11(9-12(16)17)10-7-5-4-6-8-10/h4-8,11H,9H2,1-3H3,(H,15,18)(H,16,17)/t11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTNQFJPZRTURSI-NSHDSACASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC(=O)O)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC(=O)O)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60370332
Record name (3S)-3-[(tert-Butoxycarbonyl)amino]-3-phenylpropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60370332
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103365-47-5
Record name (3S)-3-[(tert-Butoxycarbonyl)amino]-3-phenylpropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60370332
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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